6-(4-Ethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Description
6-(4-Ethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole belongs to the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole class of heterocyclic compounds, which are renowned for their broad pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The core structure comprises a fused triazole and thiadiazole ring system, with substituents at positions 3 and 6 critically influencing bioactivity.
Properties
Molecular Formula |
C11H10N4S |
|---|---|
Molecular Weight |
230.29 g/mol |
IUPAC Name |
6-(4-ethylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C11H10N4S/c1-2-8-3-5-9(6-4-8)10-14-15-7-12-13-11(15)16-10/h3-7H,2H2,1H3 |
InChI Key |
VTNOCLPKXULVIH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN3C=NN=C3S2 |
Origin of Product |
United States |
Preparation Methods
Key Precursors and Reagents
- Precursors: 3-(4-Methyl-1,2,3-thiadiazolyl)-4-amino-1,2,4-triazole-5-thione or similar derivatives.
- Reagents: Various carboxylic acids, phosphorus oxychloride (POCl3).
- Solvents: Commonly used solvents include dichloromethane, acetonitrile, or dimethylformamide (DMF).
Synthetic Route
Specific Conditions for Synthesis
Reaction Conditions
| Step | Reagents | Conditions | Product |
|---|---|---|---|
| 1 | Hydrazide + CS2 + KOH | Basic media, room temperature | Triazole-thione precursor |
| 2 | Triazole-thione + Carboxylic acid + POCl3 | Reflux, solvent like DMF or DCM | Triazolo-thiadiazole derivative |
Characterization Techniques
The synthesized compounds are typically characterized using spectroscopic techniques such as:
Chemical Reactions Analysis
Types of Reactions
6-(4-Ethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various substituted derivatives of the triazole-thiadiazole scaffold, which can exhibit different pharmacological activities .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 6-(4-Ethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Findings
Substituent Bulk and Lipophilicity :
- Adamantyl groups (e.g., compound 5a) enhance antiproliferative activity due to improved hydrophobic interactions with cellular targets .
- Diphenylmethyl substituents (e.g., 4a) reduce toxicity, likely by modulating metabolic pathways .
Electron-Withdrawing Groups :
- Nitro groups (KA39) significantly boost anticancer potency, with GI50 values in the sub-micromolar range .
- Fluorine atoms (3c, 3d) improve anti-inflammatory efficacy by increasing metabolic stability and membrane penetration .
Synthetic Efficiency :
- Microwave methods (e.g., for 3a-j derivatives) achieve higher yields (>60%) compared to conventional heating .
Pharmacological Data Highlights
- Anticancer Activity : KA39 exhibits GI50 values of 0.2 µM (prostate cancer) and 1.8 µM (colorectal cancer), outperforming many clinical candidates .
- Anti-inflammatory Activity : 3c reduces paw edema by 65% in rats, comparable to standard NSAIDs .
- Toxicity Profile : 4a and 4c show minimal lipid peroxidation (1.2–1.5 nmol/mg), indicating lower oxidative stress .
Limitations and Contradictions
Biological Activity
6-(4-Ethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a compound belonging to the class of triazolo-thiadiazoles, which are known for their diverse biological activities. This article focuses on its pharmacological potential, including anticancer, antimicrobial, and anti-inflammatory properties.
- Molecular Formula : C17H16N4S
- Molecular Weight : 306.38486 g/mol
- CAS Number : Not specified in the results.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazolo-thiadiazole derivatives. For instance:
- Mechanism of Action : Compounds similar to 6-(4-Ethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole have been shown to inhibit tubulin polymerization and disrupt microtubule networks in cancer cells. This leads to cell cycle arrest at the G2/M phase and apoptosis through increased levels of cleaved PARP and caspase-3 while decreasing Bcl-2 levels .
- In Vivo Studies : In xenograft models, compounds have demonstrated significant inhibition of tumor growth without harming normal tissues .
Antimicrobial Activity
The antimicrobial efficacy of triazolo-thiadiazoles has been well-documented:
- Activity Spectrum : Various derivatives exhibit significant antibacterial activity against pathogenic bacteria. The compounds have shown effectiveness against strains such as E. coli and Staphylococcus aureus .
- Mechanism : The antimicrobial action is attributed to the disruption of bacterial cell membranes and interference with metabolic processes.
Anti-inflammatory Activity
Triazolo-thiadiazoles also possess anti-inflammatory properties:
- In Vitro Studies : These compounds have been tested for their ability to stabilize erythrocyte membranes and inhibit proteinase enzymes involved in inflammatory responses .
- In Vivo Models : Animal studies using carrageenan-induced paw edema models have demonstrated their potential to reduce inflammation significantly .
Comparative Biological Activity Table
| Activity Type | Compound | Mechanism of Action | IC50 / Effectiveness |
|---|---|---|---|
| Anticancer | 6-(4-Ethylphenyl) | Inhibits tubulin polymerization | IC50 > 64.5 µg/mL (selective) |
| Antimicrobial | Various Derivatives | Disrupts bacterial cell membranes | Effective against E. coli and S. aureus |
| Anti-inflammatory | 6-(4-Ethylphenyl) | Stabilizes erythrocyte membranes | Significant reduction in edema |
Case Studies
- Study on Anticancer Activity : A derivative similar to 6-(4-Ethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole was tested against A549 lung cancer cells. It showed a marked decrease in cell viability and induced apoptosis through specific biochemical pathways .
- Antimicrobial Efficacy Study : A series of triazolo-thiadiazole derivatives were evaluated for their antibacterial properties. Results indicated that certain compounds exhibited higher efficacy than conventional antibiotics against multi-drug resistant strains .
Q & A
Q. What are the optimized synthetic routes for 6-(4-Ethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole?
The synthesis typically involves cyclization reactions using phosphorus oxychloride (POCl₃) to activate carbonyl groups and promote electrophilic substitution. For example:
- Step 1 : React 4-amino-3-mercapto-5-ethyl-1,2,4-triazole with substituted aromatic acids (e.g., 4-ethylphenylpropanoic acid) in POCl₃ under reflux (16–24 hours).
- Step 2 : Neutralize the product with sodium bicarbonate, followed by recrystallization from ethanol-DMF mixtures for purification .
- Key parameters : POCl₃ acts as both solvent and catalyst; temperature control (80–100°C) ensures efficient cyclization .
Q. How is the structural integrity of the compound validated post-synthesis?
Validation employs:
- 1H NMR/IR spectroscopy : Confirms functional groups (e.g., triazole C–H stretching at 3100 cm⁻¹, thiadiazole S–C–N vibrations at 680 cm⁻¹) .
- X-ray crystallography : Resolves bond lengths (e.g., S1–C1 = 1.74 Å, N3–C3 = 1.30 Å) and dihedral angles (e.g., 74.34° between triazolothiadiazole and aromatic rings) .
- Elemental analysis : Ensures purity (>95%) via C/H/N/S ratios .
Q. What preliminary biological activities are associated with this compound?
Early studies on analogous triazolothiadiazoles show:
- Antifungal activity : Inhibition of 14-α-demethylase (CYP51) via molecular docking (binding energy ≤ −8.5 kcal/mol) .
- Antimicrobial potential : MIC values ≤ 25 µg/mL against Staphylococcus aureus for derivatives with electron-withdrawing substituents .
Advanced Research Questions
Q. How can molecular docking guide the design of derivatives with enhanced bioactivity?
- Target selection : Prioritize enzymes like CYP51 (PDB: 3LD6) or p38 MAP kinase (PDB: 1A9U) based on structural homology .
- Docking protocols : Use AutoDock Vina with Lamarckian GA; optimize ligand protonation states via MarvinSketch.
- Key metrics : Binding affinity (∆G ≤ −9.0 kcal/mol), hydrogen bonding (e.g., with Tyr118 in CYP51), and hydrophobic interactions with active-site residues .
Q. How to resolve contradictions in reported biological activity data?
Q. What advanced techniques characterize intermolecular interactions in crystalline forms?
Q. How to optimize reaction yields for scale-up synthesis?
- Solvent optimization : Replace ethanol-DMF with acetonitrile for faster recrystallization (yield increases from 49% to 65%) .
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to reduce POCl₃ usage by 30% without compromising cyclization efficiency .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
